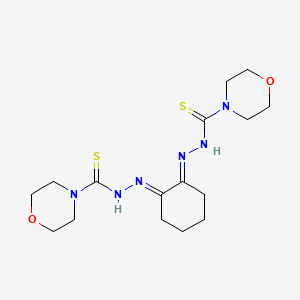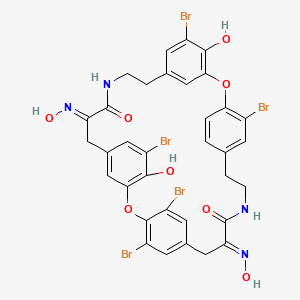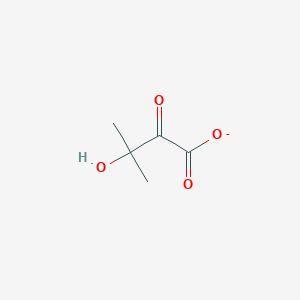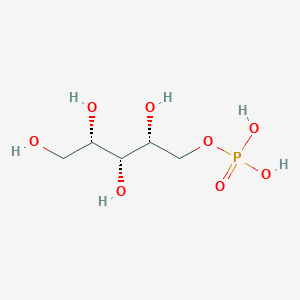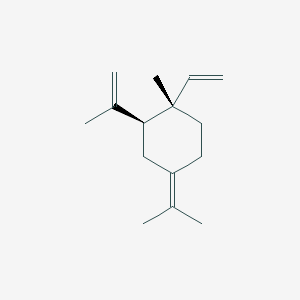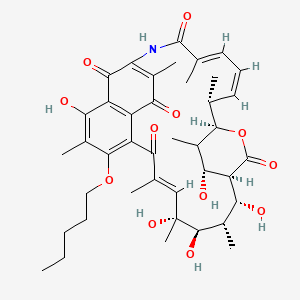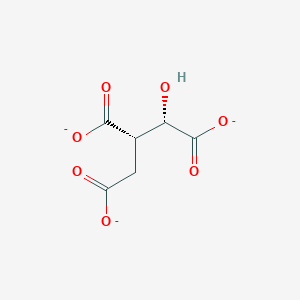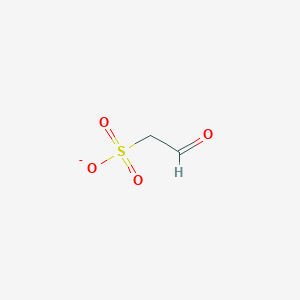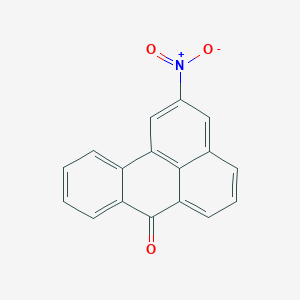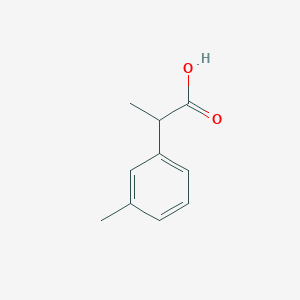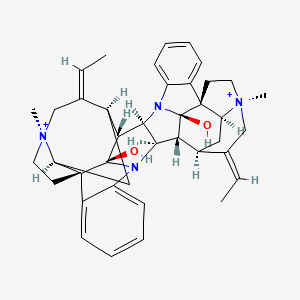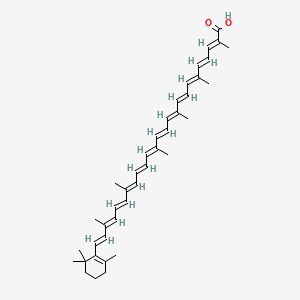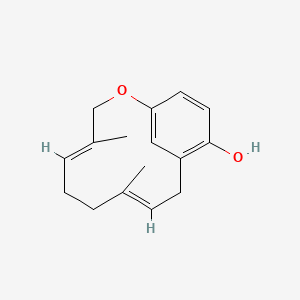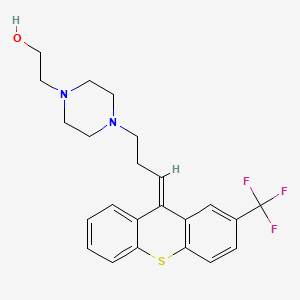![molecular formula C21H24FN5O2S B1231476 2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1231476.png)
2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]-N-(2-oxolanylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]-N-(2-oxolanylmethyl)acetamide is a member of triazoles.
Scientific Research Applications
Synthesis and Structural Analysis
- Researchers have synthesized various derivatives of 1,2,4-triazole, including compounds similar to the specified chemical, focusing on their structural elucidation through spectral methods like NMR, mass spectrometry, and IR Spectra. These compounds have been recognized for their wide range of pharmaceutical activities, including antibacterial, antifungal, and anti-tuberculosis properties (Mahyavanshi et al., 2011).
Antimicrobial and Antifungal Effects
- Several studies have synthesized triazole derivatives to explore their antifungal and antimicrobial activities. For instance, certain triazole-oxadiazole compounds demonstrated potent antifungal effects against various Candida species and were found to be non-toxic against healthy cells (Çavușoğlu et al., 2018).
- Another research synthesized triazole derivatives and evaluated them for antimicrobial activities, where compounds showed good or moderate activity against various microbial strains (Bayrak et al., 2009).
Anti-Inflammatory and Anticancer Properties
- Research on N-(3-chloro-4-fluorophenyl) derivatives of similar compounds indicated significant anti-inflammatory activity in some synthesized variants (Sunder & Maleraju, 2013).
- A study on 5-methyl-4-phenyl thiazole derivatives, which are structurally similar, found that certain compounds exhibited promising anticancer activity against human lung adenocarcinoma cells (Evren et al., 2019).
Tyrosinase Inhibition and Melanogenesis
- Novel 1,2,4-triazole-based compounds have been synthesized and tested for their inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin synthesis. These studies are crucial for understanding the potential use of these compounds in treating hyperpigmentation disorders (Hassan et al., 2022).
Properties
Molecular Formula |
C21H24FN5O2S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H24FN5O2S/c1-26-10-2-4-17(26)12-19-24-25-21(27(19)16-8-6-15(22)7-9-16)30-14-20(28)23-13-18-5-3-11-29-18/h2,4,6-10,18H,3,5,11-14H2,1H3,(H,23,28) |
InChI Key |
VSPDCSSRROXDMQ-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NCC4CCCO4 |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NCC4CCCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


